

# An In-depth Technical Guide to the Physical and Chemical Properties of Aminourea

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminourea, also known as **semicarbazide**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visual diagrams for core concepts.

## **Chemical Identity and Physical Properties**

Aminourea is an organic compound derived from urea and hydrazine.[1][2] It is most commonly available and used as its hydrochloride salt, which is a white crystalline solid.[3]

# Table 1: Physical and Chemical Properties of Aminourea and its Hydrochloride Salt



Property	Aminourea (Semicarbazide)	Aminourea Hydrochloride (Semicarbazide Hydrochloride)
IUPAC Name	aminourea[1][4]	aminourea;hydrochloride[5][6] [7]
Synonyms	Semicarbazide, Carbamylhydrazine[1]	Semicarbazide HCl, Carbamylhydrazine hydrochloride[5][6]
CAS Number	57-56-7[1][4]	563-41-7[5][6]
Molecular Formula	CH₅N₃O[1][4]	CH <sub>6</sub> CIN₃O[5][6]
Molecular Weight	75.07 g/mol [1]	111.53 g/mol [5][6]
Appearance	White solid[8]	White crystalline powder, colorless transparent or white crystals[3][9][10]
Melting Point	96 °C[4]	173-177 °C (with decomposition)[9][11][12]
Boiling Point	Decomposes[5]	235.3 °C at 760 mmHg[9]
Solubility	Water soluble[8]	Highly soluble in water, slightly soluble in hot alcohol, insoluble in ether.[5][9][13]
рКа	3.53[5]	10.8[7]

## **Chemical Reactivity**

Aminourea's chemical reactivity is characterized by the nucleophilicity of its terminal amino group. A key reaction is its condensation with aldehydes and ketones to form semicarbazones. This reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[14][15] Semicarbazones are often crystalline solids with sharp melting points, making them useful for the identification and characterization of aldehydes and ketones.[8][16]



Reaction of an aldehyde/ketone with aminourea to form a semicarbazone.

# **Experimental Protocols Synthesis of Semicarbazide Hydrochloride**

This protocol is adapted from a method involving the formation and subsequent hydrolysis of acetone-semicarbazone.[6]

### Materials:

- Hydrazine sulfate
- Sodium carbonate
- Potassium cyanate
- Acetone
- Concentrated hydrochloric acid
- Ethyl alcohol
- Ether
- Water

#### Procedure:

- Preparation of Acetone-Semicarbazone:
  - 1. Dissolve 130 g of hydrazine sulfate and 54 g of sodium carbonate in 50 ml of water.
  - 2. Warm the solution to 50-60°C.
  - 3. Slowly add a solution of 86 g of potassium cyanate in 500 ml of water.
  - 4. Allow the reaction mixture to stand overnight.
  - 5. Filter the solution and treat the filtrate with 120 g of acetone.

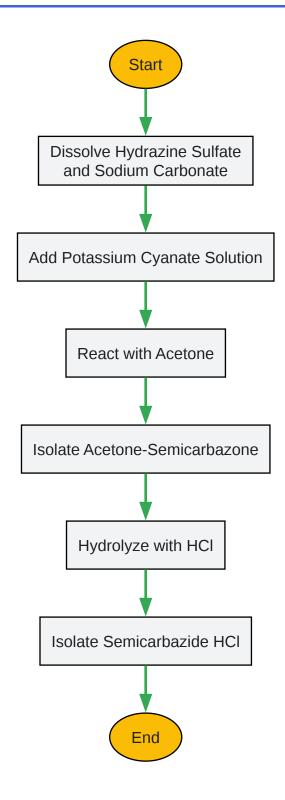
### Foundational & Exploratory





- 6. Let the solution stand for 24 hours with frequent shaking.
- 7. Filter any precipitate and evaporate the mother liquor to dryness.
- 8. Extract the dry residue with ethyl alcohol using a Soxhlet extractor to obtain acetonesemicarbazone.
- Hydrolysis to Semicarbazide Hydrochloride:
  - 1. Gently warm 11.5 g of the prepared acetone-semicarbazone with 10 g of concentrated hydrochloric acid.
  - 2. The semicarbazone will dissolve, and upon cooling, a thick paste of colorless needles of **semicarbazide** hydrochloride will form.
  - 3. Filter the product and wash with a small amount of cold alcohol and then ether.
  - 4. Additional product can be obtained from the mother liquor by adding double its volume of alcohol and ether.





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Workflow for the synthesis of **semicarbazide** hydrochloride.

## **Purification by Recrystallization**

Semicarbazide hydrochloride can be purified by recrystallization from aqueous ethanol.[9]



#### Materials:

- Crude semicarbazide hydrochloride
- Ethanol
- Water

#### Procedure:

- Dissolve the crude **semicarbazide** hydrochloride in a minimal amount of hot 95% ethanol.
- If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals in a desiccator.

### **Analytical Determination by HPLC**

High-performance liquid chromatography (HPLC) is a common method for the determination of **semicarbazide**. Due to its lack of a strong chromophore, a derivatization step is often employed to enhance UV or fluorescence detection.[17][18][19]

Example Protocol (LC-DAD-UV):[17]

- Derivatization:
  - React the sample containing semicarbazide with naphthalene-2-carbaldehyde to form the UV-absorbing semicarbazone derivative (NCS).
- Extraction:



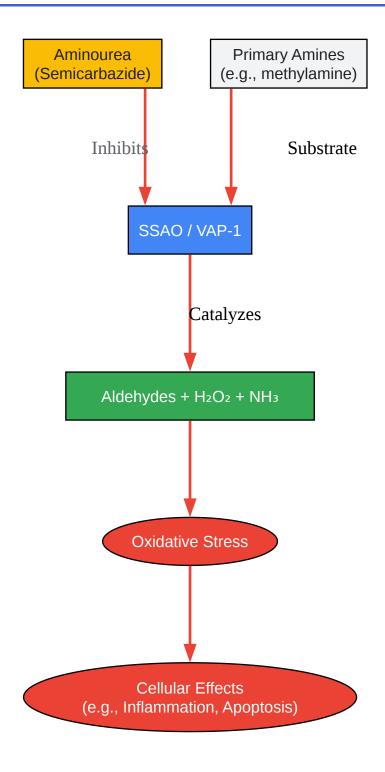
- 1. Perform a liquid-liquid extraction to separate the NCS derivative from the derivatizing reagent and the sample matrix.
- Chromatographic Conditions:
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., formic acid).[12]
  - Detection: Diode-array detection (DAD) or UV detection at the wavelength of maximum absorbance for the NCS derivative.
  - Quantification: Use an external standard calibration curve prepared with derivatized semicarbazide standards.

## **Biological Role and Signaling Pathway**

Aminourea is a known inhibitor of **semicarbazide**-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[7] SSAO is an enzyme found in both membrane-bound and soluble forms in various tissues, including vascular smooth muscle and endothelial cells.[1][20]

SSAO catalyzes the oxidative deamination of primary amines, producing the corresponding aldehydes, hydrogen peroxide ( $H_2O_2$ ), and ammonia ( $NH_3$ ).[4][21] These products, particularly  $H_2O_2$  and reactive aldehydes, are signaling molecules that can contribute to oxidative stress and are implicated in the pathophysiology of various diseases, such as atherosclerosis and diabetes.[1][4][21]





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Inhibition of the SSAO/VAP-1 signaling pathway by aminourea.

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